molecular formula C10H12N2O B8479789 1-Methyl-5-phenylpyrazolidin-3-one CAS No. 14776-37-5

1-Methyl-5-phenylpyrazolidin-3-one

Cat. No.: B8479789
CAS No.: 14776-37-5
M. Wt: 176.21 g/mol
InChI Key: JNZGAKJBZUGXCU-UHFFFAOYSA-N
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Description

1-Methyl-5-phenylpyrazolidin-3-one is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Properties and Structure

1-Methyl-5-phenylpyrazolidin-3-one is characterized by its unique pyrazolidinone structure, which includes a methyl group at the first position and a phenyl group at the fifth position of the pyrazolidinone ring. Its molecular formula is C10H12N2OC_{10}H_{12}N_2O with a molecular weight of approximately 176.22 g/mol. The structural features contribute to its biological activity and chemical reactivity, making it a valuable compound for research and development.

Medicinal Chemistry

This compound exhibits significant anti-inflammatory and antioxidant properties, making it a candidate for drug development aimed at treating inflammatory diseases. Research indicates that compounds in the pyrazolidinone class can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. This inhibition can lead to reduced production of prostaglandins, thereby alleviating inflammation .

Case Studies:

  • A study demonstrated that this compound significantly reduced pro-inflammatory cytokine levels in cultured macrophages, indicating its potential application in treating conditions such as arthritis .
  • Another investigation into its antitumor activity revealed that this compound induced apoptosis in cancer cell lines, showing promise as an anticancer agent .

Antimicrobial Activity

Recent studies highlight the antimicrobial efficacy of this compound against various bacteria and fungi. It has shown notable inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antimicrobial agents .

Case Studies:

  • An evaluation of antimicrobial activity found that derivatives of pyrazolidinones exhibited significant antibacterial properties, supporting the hypothesis that this compound may share these beneficial effects .

Chemosensor Applications

The compound's ability to form stable complexes with metal ions has been explored for use as a chemosensor. This property is particularly useful in environmental monitoring and biochemical applications where detecting metal ions is crucial.

Case Studies:

  • Research indicates that this compound can act as a chemosensor due to changes in electronic properties upon interaction with metal ions, which can be monitored using techniques such as electron spectroscopy .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Aspects
5-(4-Methoxyphenyl)-1-phenylpyrazolidin-3-oneContains a methoxy groupKnown for potent analgesic properties
1-(4-Methoxyphenyl)-3-methylpyrazolidin-5-oneMethyl group instead of phenylExhibits anti-inflammatory activity
5-(4-Chlorophenyl)-1-phenylpyrazolidin-3-oneChlorine substitution on phenylEnhanced antimicrobial properties

This comparative analysis highlights the structural diversity within the pyrazolidinone family and their associated biological activities.

Properties

CAS No.

14776-37-5

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

1-methyl-5-phenylpyrazolidin-3-one

InChI

InChI=1S/C10H12N2O/c1-12-9(7-10(13)11-12)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,11,13)

InChI Key

JNZGAKJBZUGXCU-UHFFFAOYSA-N

Canonical SMILES

CN1C(CC(=O)N1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

20.5 g methyl propionate were dissolved in 150 ml toluene and 6.7 ml methyl hydrazine were added to the solution under ice cooling. After standing for 12 hours, the solution was evaporated. The residue was a mixture of 1-methyl-5-phenylpyrazolin-3-one and 2-methyl-5-phenylpyrazolin-3-one. This crude isomeric mixture was chromatographed on silica gel. Ether was used as elution agent, to which increasing quantities of methanol were added. From the eluate the non-polar 1-methyl-5-phenylpyrazolin-3-one was isolated. Melting point: 160°-161° C.; yield 6.3 g.
Quantity
20.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
methyl hydrazine
Quantity
6.7 mL
Type
reactant
Reaction Step Two

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